6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazolin-4(3H)-one
Description
6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazolin-4(3H)-one (CAS: 1072951-85-9) is a halogenated quinazolinone derivative with a unique substitution pattern. Its structure features a bromine atom at position 6, a 1,1-difluoroethyl group at position 2, and a fluorine atom at position 8 on the quinazolinone core. This compound is primarily utilized in pharmaceutical research, though specific mechanistic or clinical data remain undisclosed in publicly available literature .
Properties
Molecular Formula |
C10H6BrF3N2O |
|---|---|
Molecular Weight |
307.07 g/mol |
IUPAC Name |
6-bromo-2-(1,1-difluoroethyl)-8-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H6BrF3N2O/c1-10(13,14)9-15-7-5(8(17)16-9)2-4(11)3-6(7)12/h2-3H,1H3,(H,15,16,17) |
InChI Key |
NLOOMUVRVNNVMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=C(C=C(C=C2F)Br)C(=O)N1)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with a suitable quinazolinone precursor.
Bromination: The precursor undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Bromo Substituent
The bromine atom at position 6 is a prime site for nucleophilic displacement due to its electron-withdrawing neighbors (fluoro at position 8 and the electron-deficient quinazolinone ring). Examples include:
Key Insight : The 1,1-difluoroethyl group at position 2 stabilizes the aromatic system through inductive effects, potentially accelerating SNAr reactions by enhancing ring electron deficiency .
Functionalization of the 1,1-Difluoroethyl Group
The 1,1-difluoroethyl moiety can participate in radical or ionic reactions:
Mechanistic Note : The electrophilic nature of the gem-difluorovinyl carbon (analogous to halothane-derived intermediates) allows nucleophilic attack, forming carbanions that protonate to yield substituted products .
Electrophilic Substitution on the Quinazolinone Ring
The electron-deficient ring directs electrophiles to specific positions:
| Electrophile | Conditions | Position Substituted | Source Analogues |
|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0°C, 2 h | Position 5 or 7 | (Nitration of similar cores) |
| Sulfonation (SO₃) | H₂SO₄, 50°C | Position 5 | (Enone-like reactivity) |
Electronic Effects : The 8-fluoro substituent deactivates the ring, favoring substitution at positions meta to both fluoro and carbonyl groups .
Cross-Coupling Reactions
The bromo group enables palladium- or copper-catalyzed couplings:
Yield Considerations : Steric hindrance from the 1,1-difluoroethyl group may reduce yields in bulkier coupling partners .
Ring-Opening and Rearrangement Reactions
Under strong acidic or basic conditions, the quinazolinone ring may undergo transformations:
| Conditions | Outcome | Source Analogues |
|---|---|---|
| NaOH (10%), 100°C | Hydrolysis to aminobenzamide | (Quinazolinone hydrolysis) |
| H₂SO₄ (conc.), reflux | Sulfonation or ring contraction | (Acid-mediated rearrangements) |
Stability Note : The 1,1-difluoroethyl group enhances resistance to ring-opening compared to non-fluorinated analogues .
Radical Reactions
The bromo and difluoroethyl groups participate in radical chain processes:
| Initiator | Conditions | Product Outcome |
|---|---|---|
| AIBN, Bu₃SnH, 80°C | Dehalogenation or C–F bond cleavage | (Radical cyclization) |
| Light (hv), Eosin Y | C–H functionalization | (Photoredox applications) |
Selectivity : Bromine is preferentially targeted over fluorine in radical-mediated reactions .
Biological Activity and Further Functionalization
While beyond the scope of chemical reactions, the compound’s bioactivity (e.g., as an IRE1 inhibitor ) suggests potential for targeted modifications, such as:
-
Prodrug synthesis via esterification of the 4(3H)-one oxygen.
-
Metal complexation for therapeutic or catalytic applications.
Scientific Research Applications
6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules for research and development.
Material Science: The compound’s unique properties make it a candidate for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms, along with the difluoroethyl group, contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolinone derivatives exhibit diverse biological and physicochemical properties depending on their substitution patterns. Below is a comparative analysis of structurally related compounds, focusing on molecular features, physical properties, and biological activities.
Structural and Physicochemical Comparisons
The table below highlights key differences among selected quinazolinones:
Key Observations:
- Halogen Effects : Bromine at position 6 is common in bioactive derivatives (e.g., analgesic compounds in ), while fluorine at position 8 enhances metabolic stability.
- Thermal Stability: The 2-methyl derivative in has a defined melting point (196°C), whereas fluorinated analogs often require specialized storage (e.g., 2–8°C for 8-bromo-6-fluoroquinazolinone ).
Biological Activity
6-Bromo-2-(1,1-difluoroethyl)-8-fluoroquinazolin-4(3H)-one (CAS Number: 2275752-99-1) is a synthetic compound belonging to the quinazoline class, characterized by its unique molecular structure which includes bromine and fluorine substituents. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C10H6BrF3N2O |
| Molecular Weight | 307.07 g/mol |
| CAS Number | 2275752-99-1 |
| Synonyms | 6-Bromo-8-fluoroquinazolin-4(3H)-one |
Antitumor Activity
Research has indicated that quinazoline derivatives exhibit significant antitumor properties. A study highlighted that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines .
The biological activity of this compound may be attributed to its ability to interfere with specific signaling pathways involved in cell proliferation and survival. Quinazolines are known to act as inhibitors of various kinases, including those involved in the regulation of apoptosis and cell cycle progression. The inhibition of p38 MAPK signaling has been particularly noted, which is crucial in inflammatory responses and cancer progression .
Study on Anticancer Activity
A notable study conducted on a series of quinazoline derivatives, including this compound, revealed that these compounds exhibited potent cytotoxicity against human cancer cells. The study utilized MTT assays to evaluate cell viability and found that the compound significantly reduced the viability of treated cells compared to control groups .
In Vivo Studies
In vivo studies using animal models have shown promising results regarding the therapeutic potential of quinazoline derivatives. For example, animal models with induced tumors treated with similar compounds exhibited reduced tumor size and improved survival rates compared to untreated controls .
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is limited, studies on related quinazoline compounds suggest moderate bioavailability and a favorable metabolic profile. Toxicological assessments indicate that while some derivatives may exhibit cytotoxic effects on cancer cells, they also pose risks for normal cells at higher concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
